Deuterated Analog Internal Standard Correction Achieves Comparable Performance to Non-Analog IS While Maintaining Structural Fidelity
In a multi-tissue LC-MS/MS method validation for total florfenicol residues (expressed as FFA equivalents), the use of tri-deuterated FFA (FFA-D3) as internal standard demonstrated that deuterated analog versus non-analog internal standard correction can be comparable in terms of quantitative accuracy, while providing the superior structural fidelity required for confirmatory analysis under regulatory criteria [1]. The method employing FFA-D3 achieved intra-lab method reproducibilities ranging from 7% to 11% RSD across bovine, equine, and porcine kidney, liver, and muscle tissues [1].
| Evidence Dimension | Method reproducibility (intra-lab RSD) |
|---|---|
| Target Compound Data | 7-11% RSD (using FFA-D3 as deuterated analog IS) [1] |
| Comparator Or Baseline | AOAC HORRATr guideline recommendations for single laboratory validation [1] |
| Quantified Difference | Within AOAC recommended HORRATr guidelines for method reproducibility |
| Conditions | Bovine, equine, and porcine kidney, liver, and muscle tissues; quantification range 100-4000 ng/g; LOD 33 ng/g |
Why This Matters
This validates that a deuterated analog IS (the class to which Dideschloro Florfenicol-d3 belongs) provides regulatory-compliant quantitative performance while maintaining the structural similarity essential for confirmatory MRM transitions required under Commission Decision 2002/657/EC.
- [1] Shurmer B, et al. Development and validation of determinative and confirmatory LC-MS/MS methodologies for total florfenicol and tulathromycin residues in bovine, equine and porcine kidney, liver and muscle tissues. Journal of Chromatography B, 2015, 983-984: 1-9. View Source
